5-(Trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate

概要

説明

5-(Trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate, also known as this compound, is a useful research compound. Its molecular formula is C14H8F6O3S2 and its molecular weight is 402.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

The primary targets of S-(Trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate are various types of nucleophilic substrates, such as carbanions, (hetero)aromatics, alkenes, alkynes, thiols, sulfinates, and phosphines . These targets play a crucial role in many biochemical reactions, and their modification can lead to significant changes in cellular processes.

Mode of Action

S-(Trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate acts as a powerful electrophilic trifluoromethylating agent . It interacts with its targets by donating a trifluoromethyl group to the nucleophilic substrates. This interaction results in the formation of trifluoromethylated products, which can have different properties and reactivities compared to the original substrates.

Pharmacokinetics

Its solubility in organic solvents suggests that it may have good bioavailability when administered in an appropriate formulation

Action Environment

Environmental factors can influence the action, efficacy, and stability of S-(Trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate. For instance, its reactivity may be affected by factors such as temperature, pH, and the presence of other chemicals. Moreover, its stability may be influenced by light and storage conditions .

生化学分析

Biochemical Properties

The trifluoromethyl group of S-(Trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate has unique properties such as high electronegativity, metabolic stability, and lipophilicity . This compound is often used as an intermediate in organic synthesis

Molecular Mechanism

It is known that the trifluoromethyl group can participate in various reactions under basic conditions, such as trifluoromethylation of β-ketoesters at the α-position, direct trifluoromethylation of indoles at the 2-position, and hydroxytrifluoromethylation of styrene derivatives using photoredox catalysts

生物活性

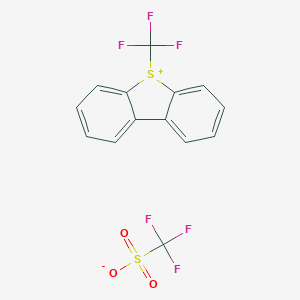

5-(Trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate, commonly known as the Umemoto reagent, is a versatile electrophilic trifluoromethylating agent extensively utilized in organic synthesis. This compound has garnered attention due to its unique biological activity and applications in medicinal chemistry, particularly in the labeling of peptides and the synthesis of trifluoromethylated compounds.

- IUPAC Name : 5-(Trifluoromethyl)-5H-dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate

- Molecular Formula : C₁₄H₈F₆O₃S

- CAS Number : 129946-88-9

- Molecular Weight : 402.33 g/mol

- Melting Point : 150 °C

- Physical Form : Crystalline powder

The compound features a dibenzothiophene core with a trifluoromethyl group, which significantly enhances its electrophilic character, making it suitable for various chemical transformations.

Trifluoromethylation in Medicinal Chemistry

Trifluoromethylated compounds are prevalent in pharmaceuticals due to their enhanced metabolic stability and bioactivity. The introduction of trifluoromethyl groups can modify the pharmacokinetics and pharmacodynamics of drugs, leading to improved efficacy and reduced toxicity.

-

Peptide Labeling :

The Umemoto reagent has been successfully employed for the 18F-labeling of unmodified peptides , particularly at cysteine thiol residues. This method allows for direct chemoselective labeling, which is crucial for developing radiotracers in positron emission tomography (PET) imaging . -

Synthesis of Trifluoromethylated Compounds :

The reagent facilitates the synthesis of various biologically active molecules through electrophilic trifluoromethylation reactions. For instance, it has been used to produce trifluoromethyl-substituted aromatic compounds with significant yields, enhancing their potential as therapeutic agents .

Case Study 1: Peptide Tracing with 18F

In a study focused on the application of the Umemoto reagent for peptide labeling, researchers demonstrated that the reagent could effectively label peptides containing cysteine residues. The process involved a halogen exchange followed by oxidative cyclization, resulting in high labeling efficiency suitable for PET imaging applications .

Case Study 2: Synthesis of Trifluoromethylated Hydroquinones

Another notable application involved using the Umemoto reagent to synthesize trifluoromethylated hydroquinones from activated aromatic substrates. The reactions were conducted under mild conditions, yielding products with up to 91% efficiency. This method highlights the reagent's utility in synthesizing complex organic molecules relevant to drug development .

Research Findings

Recent research has highlighted several key findings regarding the biological activity of this compound:

- Electrophilic Nature : The compound's electrophilic properties make it an effective agent for introducing trifluoromethyl groups into various substrates, enhancing their biological activity.

- Safety Profile : While handling this reagent, safety precautions are crucial as it poses risks such as serious eye damage and skin irritation .

Data Table: Comparison of Trifluoromethylation Agents

| Agent Name | Chemical Structure | Yield Efficiency | Applications |

|---|---|---|---|

| 5-(Trifluoromethyl)dibenzothiophenium triflate | Structure | Up to 91% | Peptide labeling, drug synthesis |

| S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate | Not available | Varies | Organic synthesis |

| Trifluoromethyltrimethylsilane | Not available | Varies | Nucleophilic reactions |

特性

IUPAC Name |

trifluoromethanesulfonate;5-(trifluoromethyl)dibenzothiophen-5-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3S.CHF3O3S/c14-13(15,16)17-11-7-3-1-5-9(11)10-6-2-4-8-12(10)17;2-1(3,4)8(5,6)7/h1-8H;(H,5,6,7)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXXHXTRTGZBOGD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3[S+]2C(F)(F)F.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F6O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380542 | |

| Record name | 5-(Trifluoromethyl)dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129946-88-9 | |

| Record name | 5-(Trifluoromethyl)dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 5-(trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate suitable for radiolabeling with fluorine-18?

A1: this compound, also known as the Umemoto reagent, already contains a trifluoromethyl (CF3) group. This allows for late-stage ¹⁸F-fluorination via a halogen exchange reaction, where the stable ¹⁹F atom in the CF3 group is replaced with the radioactive ¹⁸F isotope []. This approach is advantageous for PET imaging as it allows for the introduction of the short-lived ¹⁸F isotope (t1/2 ≈ 110 min) at a late stage in the synthesis, maximizing the retained radioactivity of the final imaging probe.

Q2: How does this compound react with peptides?

A2: The this compound reagent exhibits chemoselectivity towards thiol groups []. This makes it particularly useful for labeling peptides containing cysteine residues. The reaction results in the transfer of the trifluoromethyl (CF3) group to the thiol, forming a thioether bond.

Q3: What is the significance of using this compound for peptide labeling in PET imaging?

A3: This reagent enables the direct ¹⁸F-trifluoromethylation of unmodified peptides []. This is significant because it avoids the need for complex and time-consuming pre-modifications of the peptide, which could potentially interfere with its biological activity. The ability to label peptides with a ¹⁸F-containing trifluoromethyl group using a relatively straightforward method opens new possibilities for studying peptides in vivo using PET imaging.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。